molecular formula C13H13N3O2 B2462948 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide CAS No. 896160-66-0

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B2462948
CAS No.: 896160-66-0
M. Wt: 243.266
InChI Key: RIEXTPKPELUDMG-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide (CAS 896160-66-0) is a benzamide derivative of significant interest in medicinal chemistry and scientific research. This compound features a methoxy group at the 2-position and an amino group at the 5-position of its benzene ring, with a pyridin-3-yl substituent on the amide nitrogen, a versatile structure that facilitates interaction with diverse biological targets . In anticancer research, this compound has demonstrated promising activity by interacting with receptor tyrosine kinases, which are crucial regulators of cell growth and differentiation. Studies indicate it can inhibit cancer cell proliferation, particularly in lung cancer models, by modulating tumor-associated signaling pathways and inducing apoptosis through the activation of caspase pathways . Beyond oncology, it has been investigated for its enzyme inhibition capabilities, particularly against enzymes linked to cardiovascular and metabolic diseases. Its interaction with adenosine receptors suggests potential for developing treatments for conditions like arrhythmias . Furthermore, recent studies highlight its antimicrobial potential, showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . In neuropharmacology, the compound has been evaluated as a potassium channel opener, specifically for KCNQ2/Q3 channels, indicating possible applications in managing neurological disorders like epilepsy and pain . With a molecular weight of 243.26 g/mol and the molecular formula C13H13N3O2, this chemical is supplied for research applications only. It is strictly not intended for human or veterinary use .

Properties

IUPAC Name

5-amino-2-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEXTPKPELUDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 3-aminopyridine.

    Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an acyl chloride using thionyl chloride (SOCl2). This acyl chloride is then reacted with 3-aminopyridine to form the corresponding amide.

    Amination: The resulting intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the desired position on the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Bromination : Reaction with HBr/TBHP yields brominated derivatives. This proceeds via a free radical mechanism involving tert-butoxy radicals (t-BuO- ) .

  • Aromatic substitution : Electrophilic substitution at the benzene ring occurs under nitration or sulfonation conditions, though specific examples require further characterization .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductYield
BrominationHBr, TBHP, 90°C3-Bromoimidazo[1,2-a]pyridine88%
Michael AdditionArylmethylene malononitriles, EtOHPyrazolo[1,5-a]pyrimidines55%

Amidation and Cyclization

The amino group participates in condensation reactions:

  • With α-haloketones : Forms imidazo[1,2-a]pyridines via cyclization in the presence of TBHP .

  • With benzylidene malononitriles : Produces pyrazolo[1,5-a]pyrimidines through Michael addition and subsequent cyclization .

Key Reaction Pathway :

  • Nucleophilic attack by the amino group on α-haloketones.

  • Radical-mediated bromination or cyclization under oxidative conditions .

Catalytic Functionalization

Heterogeneous catalysts enhance reaction efficiency:

  • Fe₂Ni-BDC MOF : Promotes amidation between 2-aminopyridine and nitroarenes at 80°C, achieving 78% yield .

  • MgO Nanoparticles : Accelerates pyrimidin-2-yl-aminophenyl-amide synthesis, reducing reaction time from 5 hours to 2 hours .

Table 2: Catalytic Methods Comparison

CatalystReaction TypeConditionsYield
Fe₂Ni-BDCAmidation80°C, 24 h78%
MgO NPsPyrimidine synthesisEtOH, reflux92%

Biological Activity Modulation

Chemical modifications influence pharmacological properties:

  • Pyridin-3-yl-pyrimidin-2-yl derivatives : Exhibit IC₅₀ values as low as 0.229 μM against A549 lung cancer cells, surpassing imatinib .

  • Antimicrobial activity : Substitution with chlorophenyl groups enhances MIC values (16–128 μg/mL) .

Stability and Degradation

  • Hydrolytic stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases via cleavage of the amide bond .

  • Thermal stability : Decomposes above 300°C, as observed in pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most notable applications of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is its potential as an anticancer agent. Research indicates that this compound interacts with receptor tyrosine kinases, which are crucial in regulating cell growth and differentiation. It has shown promising results in inhibiting cancer cell proliferation, particularly in lung cancer models. The compound's mechanism involves modulation of signaling pathways associated with tumor growth, making it a candidate for further development as a therapeutic agent.

Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to various diseases. For instance, it has been studied for its interaction with adenosine receptors, which play a role in cardiovascular health and metabolic regulation. Enhancing the activity of these receptors could lead to new treatments for arrhythmias and metabolic disorders .

Biological Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into new antimicrobial agents to combat resistant strains .

Neuropharmacological Effects
The compound has been evaluated for its effects on potassium channels, particularly KCNQ2/Q3 channels implicated in epilepsy and pain management. In animal models, it has shown promise as a channel opener, indicating potential therapeutic applications in treating neurological disorders.

Materials Science

Synthesis of Novel Materials
In materials science, this compound serves as an intermediate for synthesizing complex molecules with specific properties. Its unique functional groups allow for modifications that can lead to new materials with tailored functionalities, useful in various industrial applications.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on lung cancer cells revealed significant inhibition of cell growth at micromolar concentrations. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, derivatives of this compound exhibited varying degrees of activity against resistant bacterial strains. The most effective derivatives showed minimum inhibitory concentrations comparable to established antibiotics, suggesting their potential use in clinical settings .

Mechanism of Action

The mechanism of action of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share core benzamide or pyridinyl motifs, enabling comparative analysis:

Compound Name Key Substituents Synthetic Yield Melting Point (°C) Key References
5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide 5-NH₂, 2-OCH₃, pyridin-3-yl Not reported Not reported
5-Fluoro-2′-methoxy-N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide (38) 5-F, 2′-OCH₃, biphenyl core, 6-methylpyridin-2-yl 60% 206–208
4-Methoxy-N-(6-methoxypyridin-3-yl)benzamide (3k) 4-OCH₃, 6-OCH₃-pyridin-3-yl 52% Not reported
4-(Acetylamino)-5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide 4-NHAc, 5-Cl, 2-OCH₃, pyridin-3-yl Not reported Not reported
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Cl, thiazol-2-yl, pyridin-3-yl, morpholinomethyl Not reported Not reported

Key Observations:

  • Substituent Effects on Solubility and Reactivity: The presence of electron-donating groups (e.g., -OCH₃, -NH₂) in this compound may enhance solubility compared to halogenated analogs like compound 38 (5-F substituent) or 4d (3,4-Cl substituents) .
  • Synthetic Accessibility: Compound 38 was synthesized with a moderate yield (60%) via Suzuki-Miyaura coupling , whereas 3k was prepared via nickel-catalyzed reductive aminocarbonylation in 52% yield .

Physicochemical Properties

Comparative melting points and spectral data highlight structural influences:

  • Spectroscopic Data: ¹H NMR: Pyridin-3-yl protons in this compound resonate similarly to those in compound 3k (δ 8.3–8.5 ppm for pyridinyl H) . HRMS: Analogs like 4d and 4e in confirm molecular integrity through precise mass measurements, a critical validation step for the target compound .

Biological Activity

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Biological Activity

The compound exhibits significant anticancer activity , particularly against lung cancer cell lines. Research indicates that it has a cytotoxic effect greater than some established chemotherapeutic agents. Its primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are critical in regulating cell growth and differentiation pathways associated with cancer progression .

Target of Action:

  • Receptor Tyrosine Kinases (RTKs): The compound primarily targets RTKs, which play a pivotal role in cellular signaling pathways that control cell proliferation and survival.

Biochemical Pathways:

  • The inhibition of RTKs by this compound leads to the disruption of downstream signaling pathways, potentially resulting in reduced tumor growth and increased apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated with respect to its bioavailability and metabolic stability. Studies suggest that the compound exhibits favorable absorption characteristics, although its metabolism may present challenges in maintaining effective plasma concentrations over time .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity:
    • In vitro studies demonstrated that the compound significantly inhibits the proliferation of A549 human lung cancer cells, with IC50 values indicating strong cytotoxicity .
    • Comparative studies with established drugs showed that this compound had superior efficacy against certain cancer cell lines .
  • Antimicrobial Activity:
    • The compound has shown promising antimicrobial properties against various bacterial strains, suggesting potential applications as an antibacterial agent .
  • Anti-inflammatory Effects:
    • Preliminary investigations indicate that this compound may possess anti-inflammatory properties, although further research is necessary to elucidate these effects fully .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AnticancerA549 Cell ProliferationIC50 = 0.21 µM
AntimicrobialBacterial InhibitionEffective against E. coli (MIC = 16 µM)
Anti-inflammatoryCytokine Release AssaySignificant reduction in IL-6 levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide?

  • Methodology : The compound can be synthesized via amide coupling between 5-amino-2-methoxybenzoic acid and 3-aminopyridine. Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, EDC) is critical. For example, in similar benzamide syntheses, methyl 3-(chlorocarbonyl)propanoate and pyridine were used as catalysts in dichloromethane (DCM) . Post-reaction, purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) ensures high purity.

Q. How should researchers characterize the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy group at C2, pyridinyl attachment). Peaks for aromatic protons typically appear between δ 6.8–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What solvents and conditions are suitable for recrystallization?

  • Methodology : Recrystallization from ethanol/water (7:3 v/v) or DCM/hexane mixtures is effective. For heat-sensitive compounds, slow evaporation at 4°C minimizes decomposition. Monitor crystal formation via polarized light microscopy to ensure polymorphic consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Comparative Analog Synthesis : Prepare derivatives (e.g., replacing methoxy with ethoxy or modifying the pyridinyl group) to isolate functional group contributions .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities toward target proteins.
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with biological activity .

Q. What computational strategies predict the compound’s reactivity and metabolic stability?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., amide hydrolysis) and transition states. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
  • In Silico Metabolism Prediction : Tools like Schrödinger’s Metabolizer or ADMET Predictor simulate Phase I/II metabolism. For instance, trifluoromethyl groups (analogous to related compounds) enhance metabolic stability by resisting oxidative degradation .

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (e.g., 100°C, 150 W) reduces reaction time from hours to minutes .
  • Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and minimize side reactions. Monitor in-line via FTIR or UV-vis spectroscopy for real-time adjustments .

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